![molecular formula C13H13N5O B13965242 4-[(E)-(Hydrazinylmethylidene)amino]-N-(pyridin-4-yl)benzamide CAS No. 733045-68-6](/img/structure/B13965242.png)
4-[(E)-(Hydrazinylmethylidene)amino]-N-(pyridin-4-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzamide, 4-[(aminoiminomethyl)amino]-N-4-pyridinyl-: is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzamide core substituted with an aminoiminomethyl group and a pyridinyl group. Its molecular formula is C12H12N4O .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 4-[(aminoiminomethyl)amino]-N-4-pyridinyl- typically involves multi-step organic reactions. One common method includes the reaction of 4-aminobenzamide with cyanamide under controlled conditions to introduce the aminoiminomethyl group. This is followed by a coupling reaction with 4-pyridinecarboxylic acid to attach the pyridinyl group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems allows for precise control over temperature, pressure, and reactant concentrations, which are crucial for the successful synthesis of such a complex molecule.
Analyse Des Réactions Chimiques
Types of Reactions
Benzamide, 4-[(aminoiminomethyl)amino]-N-4-pyridinyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the amino or pyridinyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous medium for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
Benzamide, 4-[(aminoiminomethyl)amino]-N-4-pyridinyl- has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Acts as an inhibitor for certain enzymes, making it useful in studying enzyme kinetics and mechanisms.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer research due to its ability to inhibit specific proteins involved in cell proliferation.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of Benzamide, 4-[(aminoiminomethyl)amino]-N-4-pyridinyl- involves its interaction with molecular targets such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can affect various biochemical pathways, leading to changes in cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Aminobenzamide: Shares the benzamide core but lacks the aminoiminomethyl and pyridinyl groups.
Nicotinamide: Contains a pyridinyl group but differs in the rest of the structure.
Benzamidine: Similar in having an amide group but differs significantly in overall structure.
Uniqueness
Benzamide, 4-[(aminoiminomethyl)amino]-N-4-pyridinyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to interact with a wide range of molecular targets makes it a versatile compound in research and industrial applications.
Propriétés
Numéro CAS |
733045-68-6 |
|---|---|
Formule moléculaire |
C13H13N5O |
Poids moléculaire |
255.28 g/mol |
Nom IUPAC |
4-(hydrazinylmethylideneamino)-N-pyridin-4-ylbenzamide |
InChI |
InChI=1S/C13H13N5O/c14-17-9-16-11-3-1-10(2-4-11)13(19)18-12-5-7-15-8-6-12/h1-9H,14H2,(H,16,17)(H,15,18,19) |
Clé InChI |
BYQWRKAQQPBOKH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(=O)NC2=CC=NC=C2)N=CNN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


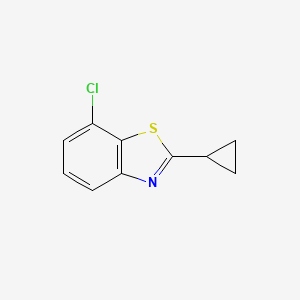

![Benzyl 7-(mercaptomethyl)-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B13965174.png)
![6-Benzyl-5,7-dichloropyrazolo[1,5-a]pyrimidine](/img/structure/B13965180.png)
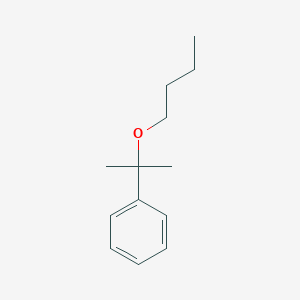

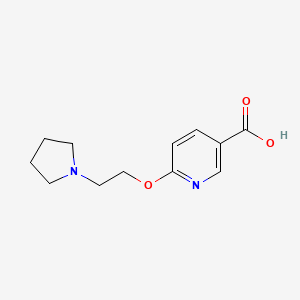

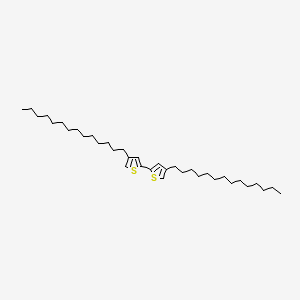
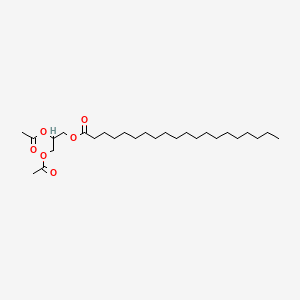
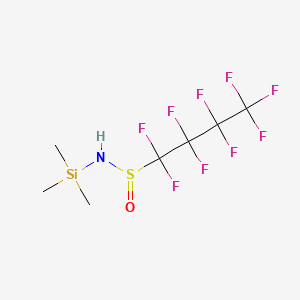

![N-[2-(3-methyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]aniline;iodide](/img/structure/B13965233.png)

